molecular formula C13H19BrO2 B2919016 3-(2-Bromoethyl)adamantane-1-carboxylic acid CAS No. 256954-74-2

3-(2-Bromoethyl)adamantane-1-carboxylic acid

Cat. No. B2919016
CAS RN: 256954-74-2
M. Wt: 287.197
InChI Key: ZRVHQPVFIIJIAI-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)adamantane-1-carboxylic acid , also known as 1-Adamantanecarboxylic acid , is an organic compound with the formula C₁₁H₁₆O₂ . It belongs to the adamantane family, characterized by its tricyclic structure. The compound is notable for its synthesis through the carboxylation of adamantane . Its molecular weight is approximately 180.24 g/mol .


Synthesis Analysis

The synthesis of this compound involves introducing a bromoethyl group onto the adamantane framework. Specific synthetic methods may vary, but one approach is to react adamantane carboxylic acid with bromine or a brominating agent. Further purification and characterization are essential to confirm the product’s identity .


Molecular Structure Analysis

The molecular structure of this compound consists of an adamantane core with a carboxylic acid group attached at one of the carbon atoms. The bromoethyl substituent is positioned at another carbon atom. The 3D structure can be visualized using computational tools .


Chemical Reactions Analysis

The compound’s reactivity arises from its adamantane scaffold. It can participate in various reactions, including oxidation , esterification , and substitution reactions. For example, it can undergo hydrobromination to form 2-bromoadamantane-1-carboxylic acid .

properties

IUPAC Name

3-(2-bromoethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c14-2-1-12-4-9-3-10(5-12)7-13(6-9,8-12)11(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVHQPVFIIJIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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